Several synthetic routes can be employed to prepare 2-(3,5-difluorophenoxy)propan-1-amine hydrochloride. One approach involves a convergent synthesis, utilizing the alkylation of N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine with (R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol as a key step [ [] ]. This method allows for the preparation of both enantiomers and the racemic mixture of the compound.
Research on 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride often focuses on its reactions with other molecules, such as its incorporation into larger structures or modifications of its functional groups. For instance, it has been investigated as a building block in the development of novel ligands for metal complexes [ [] ].
The mechanism of action for 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride is highly dependent on the specific biological target and experimental context. Research suggests that its interaction with voltage-gated sodium channels contributes to its pharmacological effects. Specifically, it is believed to bind to the local anesthetic receptor, leading to a use-dependent block of the channel [ [] ].
Investigating the pharmacology of κ-opioid receptor antagonists: Studies have demonstrated that the duration of action of certain κ-opioid receptor antagonists is positively correlated with their ability to activate c-Jun N-terminal kinase (JNK) 1. This mechanism has been linked to the long-lasting antagonist effects of compounds like nor-binaltorphimine (nor-BNI) and JDTic, both of which share structural similarities with 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride [ [] ].
Developing new therapeutic strategies for membrane excitability disorders: The potent and use-dependent block of voltage-gated sodium channels by 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride suggests its potential for treating conditions like myotonia, epilepsy, and chronic pain [ [] ].
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5